8-oxo-5H-[1]benzofuro[3,2-b]quinoline-11-carboxylic acid
Overview
Description
8-Hydroxy1benzofuro[3,2-b]quinoline-11-carboxylic acid is a complex organic compound that belongs to the class of benzofuroquinolines. This compound is characterized by its unique structure, which includes a benzofuran ring fused to a quinoline ring, with a hydroxyl group at the 8th position and a carboxylic acid group at the 11th position. This structural arrangement imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-hydroxy1benzofuro[3,2-b]quinoline-11-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted benzofuran and quinoline derivative, the reaction can proceed through a series of steps involving halogenation, nucleophilic substitution, and cyclization to form the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process might include the use of catalysts, solvents, and temperature control to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
8-Hydroxy1benzofuro[3,2-b]quinoline-11-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroquinone derivatives .
Scientific Research Applications
8-Hydroxy1benzofuro[3,2-b]quinoline-11-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-hydroxy1benzofuro[3,2-b]quinoline-11-carboxylic acid involves its ability to interact with various molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and proteins. This interaction can modulate biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: A simpler analog with a hydroxyl group at the 8th position of the quinoline ring.
8-Hydroxy-2-quinolinecarboxylic acid: Similar structure but with a carboxylic acid group at the 2nd position.
Oxolinic acid: A quinoline derivative with antimicrobial properties.
Uniqueness
8-Hydroxy1benzofuro[3,2-b]quinoline-11-carboxylic acid is unique due to its fused benzofuran-quinoline structure, which imparts distinct chemical reactivity and biological activity compared to its simpler analogs .
Properties
IUPAC Name |
8-oxo-5H-[1]benzofuro[3,2-b]quinoline-11-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9NO4/c18-8-5-6-10-12(7-8)21-15-13(16(19)20)9-3-1-2-4-11(9)17-14(10)15/h1-7,17H,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGONVYOYHUIPNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C(=C4C=CC(=O)C=C4O3)N2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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